molecular formula C13H21N B1517587 [(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine CAS No. 1019606-02-0

[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B1517587
CAS No.: 1019606-02-0
M. Wt: 191.31 g/mol
InChI Key: DFKGYDVQBKHVBJ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N(2,4-dimethylphenyl)methylamine | 1019606-02-0. It is characterized by a benzyl group attached to a 2-methylpropylamine moiety(2,4-dimethylphenyl)methylamine | 1019606-02-0. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylpropylamine under reductive amination conditions(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion(2,4-dimethylphenyl)methylamine | 1019606-02-0.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques(2,4-dimethylphenyl)methylamine | 1019606-02-0. The process may involve continuous flow reactors or batch reactors to handle larger volumes of reactants and products(2,4-dimethylphenyl)methylamine | 1019606-02-0. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity(2,4-dimethylphenyl)methylamine | 1019606-02-0.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding amine oxide.

  • Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Secondary or Tertiary Amines: Resulting from further reduction.

  • Substituted Benzyl Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

(2,4-Dimethylphenyl)methylamine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.

  • Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)methylamine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Benzylamine

  • Phenethylamine

  • N-methylbenzylamine

  • 2,4-dimethylbenzylamine

  • 2-methylpropylamine

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKGYDVQBKHVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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